![molecular formula C20H18ClN3O5S B2876827 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole CAS No. 1171542-93-0](/img/structure/B2876827.png)
2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole
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Description
2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C20H18ClN3O5S and its molecular weight is 447.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
One area of research has involved the synthesis of compounds bearing the 1,3,4-oxadiazole moiety, which includes a process of converting various organic acids into esters, hydrazides, and ultimately into 5-substituted-1,3,4-oxadiazole derivatives. These compounds were then evaluated for their biological activities, including enzyme inhibition. For instance, some synthesized compounds were screened against butyrylcholinesterase (BChE) enzyme and also subjected to molecular docking studies to determine their binding affinity and orientation in the active sites of the human BChE protein. Important amino acid residues were identified as crucial for the binding of these compounds, highlighting their potential therapeutic applications (Khalid et al., 2016).
Antimicrobial Studies
Another significant application involves the antimicrobial properties of 1,3,4-oxadiazole derivatives. A study synthesized N-substituted derivatives of a similar compound and evaluated their efficacy against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant antibacterial activity (Khalid et al., 2016). This research underscores the potential of these compounds in developing new antibacterial agents.
Structural and Chemical Analysis
Research has also extended to the structural and chemical analysis of 1,3,4-oxadiazole compounds. Advanced spectroscopic techniques, including IR, EI-MS, 1H NMR, and 13C-NMR, have been employed to elucidate the structures of these molecules, providing detailed insights into their chemical properties and the nature of their interactions with biological targets. This analytical approach is crucial for the development of compounds with optimized biological activities (Nafeesa et al., 2017).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c21-15-4-6-16(7-5-15)30(25,26)24-9-1-2-14(11-24)20-23-22-19(29-20)13-3-8-17-18(10-13)28-12-27-17/h3-8,10,14H,1-2,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVUYKUJEBMBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole |
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